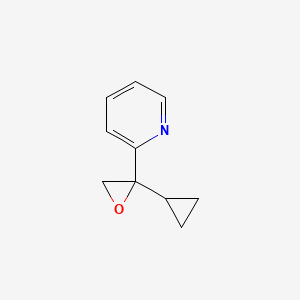![molecular formula C18H12Cl3N3OS B2893249 3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1211931-03-1](/img/structure/B2893249.png)
3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a complex organic molecule with multiple functional groups including amino groups, chlorophenyl groups, a thiazolyl group, and a prop-2-en-1-one group. It is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, a related compound, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a central thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), substituted with various groups including a prop-2-en-1-one group and two amino-4,5-dichlorophenyl groups .Scientific Research Applications
Corrosion Inhibition
One significant area of application for compounds related to "3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one" is in corrosion inhibition. Studies involving thiazole and thiadiazole derivatives have shown promising results in protecting iron against corrosion. Quantum chemical parameters and molecular dynamics simulations have been utilized to predict the efficiency of these compounds as corrosion inhibitors. Their interactions with the metal surface, as well as their binding energies, indicate a good agreement with experimental inhibition efficiency results (Kaya et al., 2016).
Antimicrobial Applications
Another important application is in the field of antimicrobial research. Various derivatives have been synthesized and tested for their antimicrobial activities. For instance, formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Furthermore, compounds have been evaluated for their antifungal and antibacterial effects, revealing potential applications in developing new antimicrobial agents (Viji et al., 2020).
Molecular Interactions and Structural Analysis
Research has also focused on the structural analysis and molecular interactions of these compounds. For instance, studies have reported on the crystal and molecular structure of related compounds, offering insights into their electronic properties and potential applications in material science, such as non-linear optical (NLO) materials (Kerru et al., 2019).
properties
IUPAC Name |
(E)-3-(2-amino-4,5-dichloroanilino)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-11-3-1-10(2-4-11)18-24-9-17(26-18)16(25)5-6-23-15-8-13(21)12(20)7-14(15)22/h1-9,23H,22H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVASVSLBXXUMLM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C=CNC3=CC(=C(C=C3N)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)/C=C/NC3=CC(=C(C=C3N)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Amino-4,5-dichlorophenyl)amino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893167.png)






![tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B2893177.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)
![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)

![3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893187.png)
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)